(2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(2E)-5-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-2-[(E)-pyridin-3-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c22-17-7-5-15(6-8-17)11-19-20(27)26(14-18-4-2-10-28-18)21(29-19)25-24-13-16-3-1-9-23-12-16/h1-10,12-13,19H,11,14H2/b24-13+,25-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDLSDWPMVGJF-QWQJTBJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NN=C2N(C(=O)C(S2)CC3=CC=C(C=C3)F)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/N=C/2\N(C(=O)C(S2)CC3=CC=C(C=C3)F)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
The structural framework of thiazolidin-4-one derivatives often influences their biological activity. The presence of electron-withdrawing groups, such as fluorine in this compound, can enhance antibacterial properties by increasing lipophilicity and facilitating interaction with bacterial membranes. The thiazolidinone core is known for its ability to inhibit various enzymes involved in critical biological pathways, contributing to its anticancer and antimicrobial effects.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to the target compound have shown promising results:
In a comparative study, derivatives with fluorinated substituents exhibited enhanced antimicrobial activity due to their higher affinity for bacterial targets, suggesting that the incorporation of a 4-fluorobenzyl group may similarly enhance the efficacy of the compound .
Anticancer Activity
Thiazolidin-4-one derivatives are also recognized for their anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Cycle Progression : Many thiazolidinones induce cell cycle arrest in cancer cells.
- Induction of Apoptosis : These compounds can trigger programmed cell death pathways.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in tumor growth.
For example, studies have indicated that certain thiazolidinone derivatives significantly inhibit the growth of HT29 adenocarcinoma cells and other cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .
Case Studies and Research Findings
Research has consistently highlighted the potential of thiazolidin-4-one derivatives as multi-target agents:
- A study explored a series of thiazolidinones with varying substitutions and found that those with electron-withdrawing groups exhibited superior anticancer activity compared to their unsubstituted counterparts .
- Another investigation reported that specific thiazolidinone compounds demonstrated potent inhibition against multiple cancer cell lines, suggesting broad-spectrum anticancer potential .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one with a pyridine-based hydrazone. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one + Pyridine hydrazone | Reflux in ethanol | 64% |
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that thiazolidine derivatives possess significant antimicrobial properties. For instance, (2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one demonstrated effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Properties
Recent investigations into the anticancer potential of thiazolidine derivatives have highlighted their ability to induce apoptosis in cancer cells. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The underlying mechanisms may involve the modulation of signaling pathways related to cell growth and survival.
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties have been evaluated through in vitro assays that measure the production of pro-inflammatory cytokines. Results indicate a significant reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study involving the testing of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours . This suggests a potent anticancer effect that warrants further investigation.
- Inflammation Models : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Core Thiazolidinone Reactivity
The thiazolidin-4-one ring serves as a scaffold for nucleophilic and electrophilic reactions. Key transformations include:
Ring-Opening and Functionalization
-
Hydrolysis : The lactam ring undergoes hydrolysis under acidic or basic conditions to yield corresponding thiazolidine derivatives. For example, treatment with aqueous HCl (1–2 M) at 60–80°C cleaves the C2–N bond, producing a hydrazine intermediate .
-
Substitution at C2 : The hydrazinylidene group at C2 participates in condensation reactions with aldehydes or ketones to form Schiff base derivatives .
Electrophilic Aromatic Substitution (EAS)
-
The 4-fluorobenzyl and furan-2-ylmethyl substituents undergo EAS. Bromination or nitration occurs preferentially at the para position of the fluorobenzyl group under mild conditions (e.g., H₂SO₄/HNO₃ at 0–5°C) .
Reactions Involving the Hydrazinylidene Moiety
The (2E)-(pyridin-3-ylmethylidene)hydrazinylidene group enables:
Complexation with Metal Ions
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via coordination through the pyridine nitrogen and hydrazine NH groups. These complexes are characterized by shifts in UV-Vis spectra (λ_max ~450–500 nm) .
Oxidative Cyclization
-
Under oxidative conditions (NH₄Fe(SO₄)₂·12H₂O, ethanol, reflux), the hydrazine group cyclizes with adjacent substituents to form fused heterocycles, such as 1,3,4-thiadiazoles .
Fluorobenzyl Group Modifications
-
Nucleophilic Aromatic Substitution : The fluorine atom undergoes substitution with amines (e.g., morpholine) in DMF at 100°C, yielding aryl amine derivatives .
-
Oxidation : Controlled oxidation with KMnO₄ in acidic media converts the benzyl group to a carboxylic acid .
Furan Ring Reactivity
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Diels-Alder Reactions : The furan-2-ylmethyl group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .
Catalytic Reactions
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Ultrasound-Assisted Synthesis : Reactions with thioglycolic acid and aldehydes under ultrasound irradiation (40 kHz, 50°C) achieve yields >85% within 2 hours .
-
Green Chemistry Approaches : Vanadyl sulfate (VOSO₄) in acetonitrile under microwave irradiation (200 W) reduces reaction times by 70% compared to conventional heating .
Reaction Conditions and Outcomes
Mechanistic Insights
-
Ring-Opening Pathways : Acid-catalyzed hydrolysis proceeds via protonation of the lactam oxygen, followed by nucleophilic attack by water at C2 .
-
Oxidative Cyclization : Iron(III) mediates single-electron transfer (SET) to the hydrazine nitrogen, initiating radical coupling to form the thiadiazole ring .
Stability and Side Reactions
Comparison with Similar Compounds
Core Structural Variations
Pharmacological Activity
- The target compound’s pyridinyl hydrazone may chelate iron, potentiating ferroptosis in cancer cells.
- Antimicrobial Activity : Rhodanine derivatives (e.g., Compound II) show activity against multidrug-resistant pathogens due to thioxo and aryl groups disrupting bacterial membranes . The fluorobenzyl group in the target compound may enhance penetration.
Structural and Electronic Effects
- Substituent Effects :
Research Findings and Data
Q & A
Q. What synthetic routes are commonly employed to prepare (2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one?
- Methodology : The synthesis typically involves a multi-step approach:
Hydrazine Intermediate Formation : Reacting a substituted pyridine-3-carbaldehyde with hydrazine to form the hydrazone moiety.
Thiazolidinone Cyclization : Condensation of the hydrazone with a thioglycolic acid derivative (e.g., 4-fluorobenzyl-substituted thioglycolic acid) under acidic conditions (e.g., acetic acid or HCl catalysis).
Functionalization : Introducing the furan-2-ylmethyl group via nucleophilic substitution or alkylation.
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Ref. |
|---|---|---|---|
| 1 | Pyridine-3-carbaldehyde + hydrazine (EtOH, reflux) | 75–85 | |
| 2 | Thioglycolic acid, HCl, 80°C | 60–70 | |
| 3 | Furan-2-ylmethyl bromide, K₂CO₃, DMF | 50–65 |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodology :
- NMR Spectroscopy : H-NMR (δ 7.2–8.5 ppm for aromatic protons), C-NMR (carbonyl peaks at ~170–175 ppm) .
- X-ray Crystallography : Single-crystal analysis using SHELX (SHELXL-2018/3) to resolve tautomeric forms and hydrogen bonding networks (e.g., N–H···O/S interactions) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 456.12) .
Advanced Research Questions
Q. How can tautomeric ambiguity in the hydrazinylidene-thiazolidinone core be resolved experimentally?
- Methodology :
- X-ray Crystallography : Use SHELX refinement to distinguish between keto-enol tautomers. For example, bond length analysis (C=O vs. C–O) and hydrogen bonding patterns (e.g., N–H···S interactions stabilize the keto form) .
- Computational Chemistry : DFT calculations (B3LYP/6-31G*) to compare tautomer stability and overlay with experimental data .
- Key Data :
| Tautomer | C=O Bond Length (Å) | N–H···S Distance (Å) |
|---|---|---|
| Keto | 1.21 | 2.89 |
| Enol | 1.34 | 3.12 |
| Refined using SHELXL-2018/3 . |
Q. How can reaction yields be optimized for the multi-step synthesis of this compound?
- Methodology :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters like temperature, solvent polarity, and catalyst loading .
- Flow Chemistry : Use continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., in cyclization steps) .
- Case Study :
- A DoE study for cyclization (Step 2) identified optimal conditions: 85°C, 1.2 eq. HCl, and 6-hour reaction time, improving yield from 60% to 78% .
Q. What strategies address discrepancies between computational predictions and experimental biological activity data?
- Methodology :
- Docking Studies : Re-evaluate molecular docking (e.g., AutoDock Vina) using experimentally resolved crystal structures to refine binding poses .
- SAR Analysis : Systematically modify substituents (e.g., fluorobenzyl vs. chlorobenzyl) and correlate with anti-Toxoplasma activity (IC₅₀ values) .
Q. How are hydrogen-bonding networks in the crystal lattice exploited for co-crystallization studies?
- Methodology :
- Co-crystallization : Introduce co-formers (e.g., methanol or carboxylic acids) to stabilize specific tautomers via O–H···N/S interactions .
- ORTEP Visualization : Use ORTEP-III to map hydrogen bonds and assess lattice stability .
- Data :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O | 2.85 | 158 |
| O–H···S | 3.02 | 145 |
| From co-crystals with methanol . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
